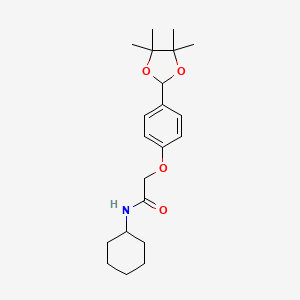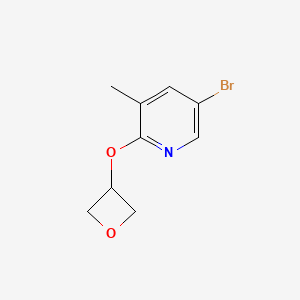
5-Bromo-3-methyl-2-(oxetan-3-yloxy)pyridine
説明
5-Bromo-3-methyl-2-(oxetan-3-yloxy)pyridine is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methyl-2-(oxetan-3-yloxy)pyridine consists of a pyridine ring which is a six-membered ring with one nitrogen atom, an oxetane ring which is a four-membered ring with one oxygen atom, a bromine atom, and a methyl group .Physical And Chemical Properties Analysis
The boiling point of 5-Bromo-3-methyl-2-(oxetan-3-yloxy)pyridine is predicted to be 302.5±42.0 °C and its density is predicted to be 1.552±0.06 g/cm3 . Its pKa is predicted to be 1.27±0.32 .科学的研究の応用
Oxidative Palladium Catalysis
5-Bromo-3-methyl-2-(oxetan-3-yloxy)pyridine serves as a key intermediate in oxidative palladium-catalyzed cross-coupling reactions. Such reactions are pivotal in the synthesis of heteroaryl ethers, which are fundamental structures in various organic compounds and potential pharmaceuticals. The bromo substituent in related structures, like 3-(5-bromo-pyrimidin-2-yloxy)-3H-[1,2,3]triazolo[4,5-b]pyridine, offers a handle for further elaborations, including Suzuki coupling to attach diverse aryl groups, enhancing the compound's utility in complex molecule synthesis (Bardhan et al., 2009).
Efficient Synthesis Methods
Research has been conducted to develop efficient, simple, and environmentally friendly methods for synthesizing related bromomethylpyridine compounds. These methods highlight the significance of such compounds as key intermediates in the synthesis of more complex molecules, such as rupatadine, and underscore the importance of 5-Bromo-3-methyl-2-(oxetan-3-yloxy)pyridine in pharmaceutical synthesis (Guo et al., 2015).
Large-Scale Synthesis and Functionalization
The compound has been instrumental in developing methodologies for the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates. This involves the judicious functionalization of bromo-chloropyridine and its pyrimidine analogue through SNAr and palladium-catalyzed reactions. This strategy allows for the high-yielding production of these cores, vital for generating a wide array of heterocyclic analogues, showcasing the compound's versatility in synthetic chemistry (Morgentin et al., 2009).
Photophysical Studies
5-Bromo-3-methyl-2-(oxetan-3-yloxy)pyridine derivatives, such as those containing the pyrazolylpyridine framework, exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfers. These properties make them fascinating subjects for studying photophysics and developing materials with novel optical properties (Vetokhina et al., 2012).
Biological Activities
Derivatives of 5-Bromo-3-methyl-2-(oxetan-3-yloxy)pyridine have been synthesized and shown to exhibit various biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. These findings highlight the potential of such compounds in therapeutic applications and the importance of their synthesis for drug discovery and development (Ahmad et al., 2017).
特性
IUPAC Name |
5-bromo-3-methyl-2-(oxetan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-2-7(10)3-11-9(6)13-8-4-12-5-8/h2-3,8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLQSQJTXFKRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2COC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



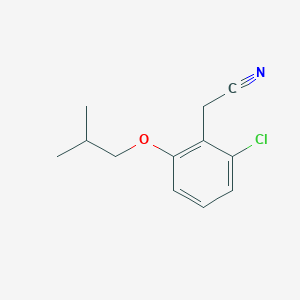
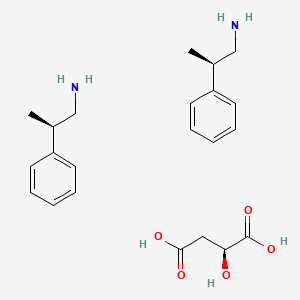
![(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride](/img/structure/B1412389.png)

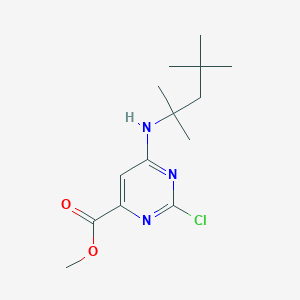





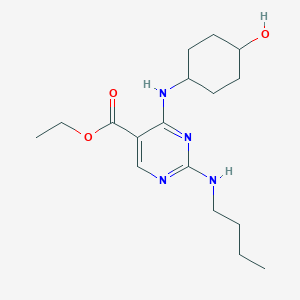
![tert-Butyl[(3-{[(tert-butyldimethylsilyl)oxy]-methyl}-2-nitrophenyl)methoxy]dimethylsilane](/img/structure/B1412405.png)

